

Unraveling Cesium Fluoride Reaction Pathways: A Computational Modeling Comparison

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Compound of Interest

Compound Name: Cesium fluoride

Cat. No.: B156555

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For researchers, scientists, and drug development professionals, understanding the intricate reaction pathways of **cesium fluoride** (CsF) is pivotal for optimizing synthetic strategies and designing novel chemical entities. This guide provides an objective comparison of computational models used to elucidate CsF-mediated reaction mechanisms, supported by experimental data. We delve into key reactions, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways.

Cesium fluoride is a versatile reagent in organic synthesis, acting as a fluoride source, a base, and a catalyst in a variety of transformations. Its high solubility in organic solvents and the "naked" nature of the fluoride ion it provides make it a powerful tool for chemists.

Computational modeling has emerged as an indispensable technique for probing the mechanisms of CsF-mediated reactions at a molecular level, offering insights that are often inaccessible through experimental means alone. This guide explores the computational landscapes of three significant CsF-involved reactions: hydrocarboxylation of alkenes, palladium-catalyzed fluorination, and nucleophilic aromatic substitution.

Cesium Fluoride-Mediated Hydrocarboxylation of Alkenes and Allenes

A notable application of CsF is in the transition-metal-free hydrocarboxylation of alkenes and allenes. Computational studies have been instrumental in deciphering the reaction mechanism, revealing multiple potential pathways.

Computational Model Comparison

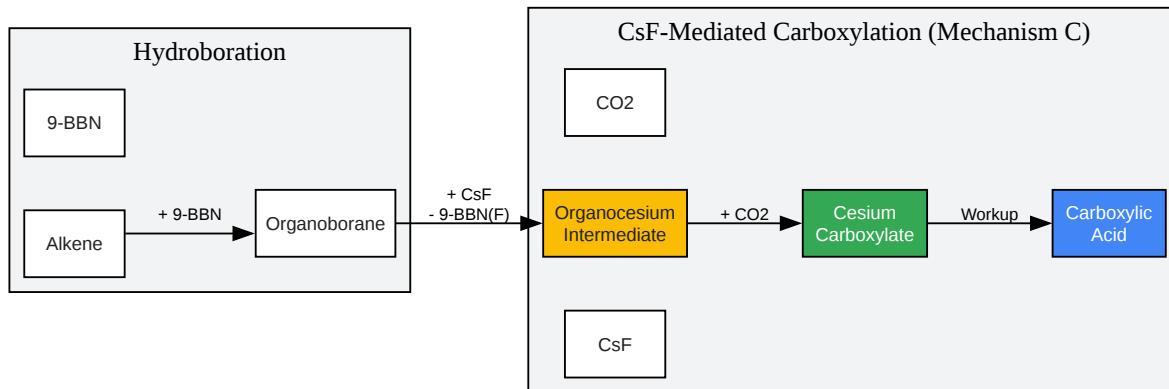
A key study investigated three possible reaction mechanisms (A, B, and C) for the CsF-mediated carboxylation of organoboranes derived from alkenes. The calculations, employing the Artificial Force Induced Reaction (AFIR) method for an automated search of the potential energy surface, provided Gibbs free activation energies (ΔG^\ddagger) for each pathway.[\[1\]](#)

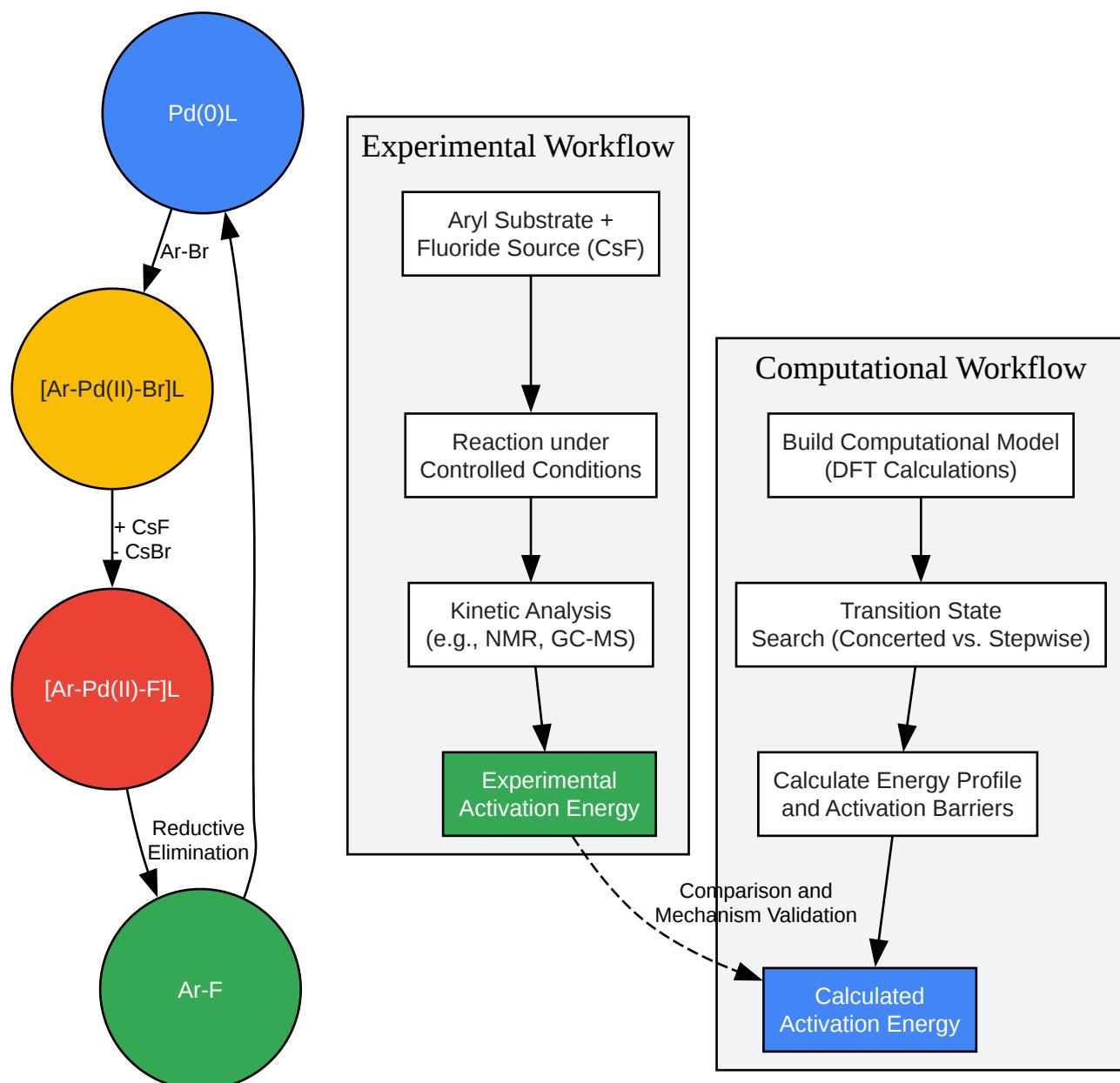
Reactant (Organoborane from)	Mechanism A (ΔG^\ddagger , kcal/mol)	Mechanism B (ΔG^\ddagger , kcal/mol)	Mechanism C (ΔG^\ddagger , kcal/mol)
trans-stilbene	>50	29.8	20.1
trans- β -methylstyrene	>50	33.5	25.4
Cyclohexene	>50	40.1	37.2

Data sourced from computational studies on CsF-mediated hydrocarboxylation.[\[1\]](#)

The data clearly indicates that Mechanism C, which proceeds through the formation of an organocesium intermediate, is the most favorable pathway for reactive alkenes like trans-stilbene and trans- β -methylstyrene, exhibiting the lowest activation barriers.[\[1\]](#) Mechanism A, involving a direct nucleophilic attack of the organoborane on CO₂, was found to be unfeasible due to very high activation energies.[\[1\]](#) Mechanism B involves the formation of a B-F bond prior to the nucleophilic attack on CO₂.[\[1\]](#)

Visualizing the Hydrocarboxylation Pathway



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References

- 1. communities.springernature.com [communities.springernature.com]
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